1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione
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Overview
Description
1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione is a complex organic compound known for its unique chemical structure and properties This compound features a phenoxathiine core, which is a sulfur-containing heterocyclic compound, and two oxo(phenyl)acetyl groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione typically involves multi-step organic reactions. One common method includes the acylation of phenoxathiine with oxo(phenyl)acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Phenoxathiine: The core structure of 1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione.
Benzophenone: Contains similar oxo(phenyl)acetyl groups but lacks the phenoxathiine core.
Dibenzothiophene: Another sulfur-containing heterocyclic compound with structural similarities.
Uniqueness
This compound is unique due to the combination of its phenoxathiine core and oxo(phenyl)acetyl groups
Properties
CAS No. |
63511-71-7 |
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Molecular Formula |
C28H16O7S |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
1-[10,10-dioxo-1-(2-oxo-2-phenylacetyl)phenoxathiin-2-yl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C28H16O7S/c29-24(17-9-3-1-4-10-17)26(31)19-15-16-21-28(36(33,34)22-14-8-7-13-20(22)35-21)23(19)27(32)25(30)18-11-5-2-6-12-18/h1-16H |
InChI Key |
OGMLFKCGBDWAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=C(C3=C(C=C2)OC4=CC=CC=C4S3(=O)=O)C(=O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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